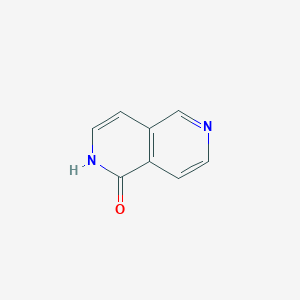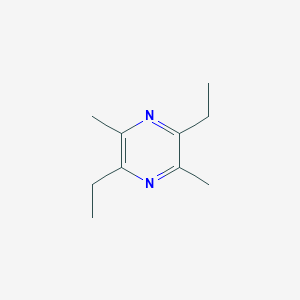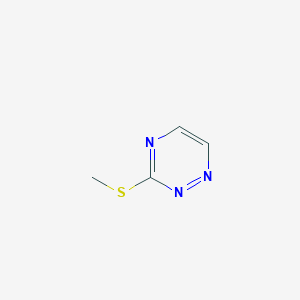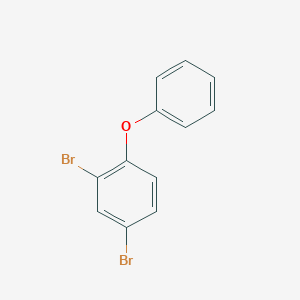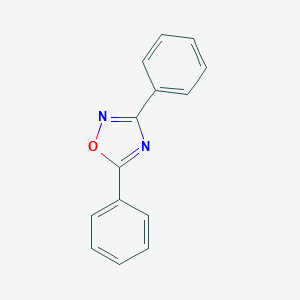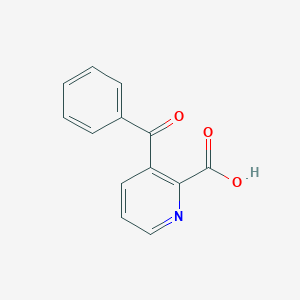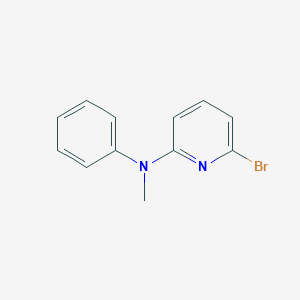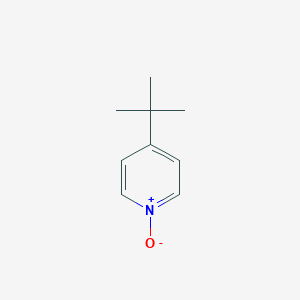
4-tert-ブチルピリジン 1-オキシド
概要
説明
4-tert-Butylpyridine 1-oxide is an organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its white to almost white powder or crystalline appearance and is used in various chemical applications due to its unique properties.
科学的研究の応用
4-tert-Butylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Its role in biological systems is less documented, but it can be used in studies involving pyridine derivatives.
Industry: Used in the preparation of electronic materials, such as in the hole transport layer of perovskite solar cells, where it helps improve efficiency and stability
作用機序
- Role : TBP enhances the conductivity and hole mobility of the hole transport material (often spiro-OMeTAD), which is essential for efficient charge extraction and transport within the solar cell structure .
- TBP improves the crystallinity of the perovskite layer. When added during the perovskite film formation (either in two-step or one-step routes), it enhances the overall quality of the perovskite crystal structure. This improved crystallinity contributes to better charge transport and reduced recombination losses .
Target of Action
Mode of Action
Action Environment
生化学分析
Biochemical Properties
4-tert-Butylpyridine 1-oxide plays a significant role in biochemical reactions, particularly in the field of solar cell research. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to improve the crystallinity of perovskite in solar cells, which enhances their efficiency . The compound interacts with lead iodide (PbI2) and methylammonium iodide (CH3NH3I) to facilitate the formation of high-quality perovskite crystals . These interactions are crucial for the performance of perovskite solar cells.
Cellular Effects
The effects of 4-tert-Butylpyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In the context of solar cells, 4-tert-Butylpyridine 1-oxide has been shown to enhance the stability and efficiency of perovskite solar cells by preventing the decomposition of perovskite materials and maintaining the conductivity of the hole transport layer . This compound’s ability to stabilize perovskite materials is essential for the long-term performance of solar cells.
Molecular Mechanism
At the molecular level, 4-tert-Butylpyridine 1-oxide exerts its effects through various binding interactions with biomolecules. It acts as a charge recombination inhibitor in perovskite solar cells, similar to its role in dye-sensitized solar cells . The compound binds to the surface of titanium dioxide (TiO2) and reduces the amount of adsorbed protons and lithium ions, thereby affecting the surface charge and improving the efficiency of the solar cells . Additionally, 4-tert-Butylpyridine 1-oxide interacts with halogen bonds to prevent the decomposition of perovskite materials .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-tert-Butylpyridine 1-oxide over time have been studied extensively in laboratory settings. It has been found that the compound maintains its stability and effectiveness in enhancing the performance of perovskite solar cells over extended periods . The incorporation of halogen bonds with 4-tert-Butylpyridine 1-oxide has been shown to significantly enhance the stability of perovskite films, maintaining their initial morphology, crystal structure, and light absorbance . This stability is crucial for the long-term application of perovskite solar cells.
Dosage Effects in Animal Models
While specific studies on the dosage effects of 4-tert-Butylpyridine 1-oxide in animal models are limited, it is known that the compound’s effects can vary with different dosages. In the context of solar cells, the concentration of 4-tert-Butylpyridine 1-oxide used can influence the efficiency and stability of the cells . Higher concentrations may lead to improved performance, but excessive amounts could potentially cause adverse effects on the materials used in the cells
Metabolic Pathways
Its role in enhancing the performance of perovskite solar cells suggests that it may interact with various enzymes and cofactors involved in the formation and stabilization of perovskite materials
Transport and Distribution
4-tert-Butylpyridine 1-oxide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the context of solar cells, the compound is incorporated into the hole transport layer, where it plays a crucial role in maintaining the conductivity and stability of the layer . The distribution of 4-tert-Butylpyridine 1-oxide within the solar cell components is essential for its overall performance and efficiency.
Subcellular Localization
The subcellular localization of 4-tert-Butylpyridine 1-oxide is primarily within the components of perovskite solar cells. It is localized in the hole transport layer, where it interacts with other materials to enhance the stability and efficiency of the cells . The compound’s ability to bind to specific sites within the solar cell components is crucial for its function as a charge recombination inhibitor and stabilizer.
準備方法
Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine 1-oxide can be synthesized through the oxidation of 4-tert-butylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) overnight. The reaction mixture is then cooled, and the product is extracted using dichloromethane, followed by drying and concentration to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-tert-Butylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of 4-tert-butylpyridine.
Reduction: It can be reduced back to 4-tert-butylpyridine under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-tert-Butylpyridine 1-oxide.
Reduction: 4-tert-Butylpyridine.
Substitution: Products depend on the substituent introduced.
類似化合物との比較
4-tert-Butylpyridine: The non-oxidized form of the compound.
4-tert-Butyl-2-chloropyridine: A chlorinated derivative.
4-tert-Butylpyridine-N-oxide: Another name for the same compound.
Uniqueness: 4-tert-Butylpyridine 1-oxide is unique due to its oxidized nitrogen, which imparts different chemical reactivity compared to its non-oxidized counterpart. This makes it particularly useful in applications requiring specific electronic properties, such as in solar cells .
特性
IUPAC Name |
4-tert-butyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQXPIZAKBRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23569-17-7 | |
| Record name | 4-(tert-Butyl)pyridine 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction described in the research paper involving 4-tert-butylpyridine 1-oxide?
A1: The research paper [] investigates the deoxygenative substitution reactions of 4-tert-butylpyridine 1-oxide with tert-butyl and 1-adamantyl mercaptan. These reactions lead to the formation of tetrahydropyridines and furans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
